molecular formula C23H28N4O6S2 B591522 TC-I 15

TC-I 15

Cat. No.: B591522
M. Wt: 520.6 g/mol
InChI Key: XKLHCUGVLCGKKX-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for TC-I 15 are not widely documented, the compound is synthesized in laboratories for research purposes. The process involves precise control of reaction conditions to ensure high purity and yield .

Properties

IUPAC Name

(2S)-2-[[(4R)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLHCUGVLCGKKX-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine (TC-I 15)?

A1: this compound functions as a selective inhibitor of the α2β1 integrin, a transmembrane receptor crucial for cell-extracellular matrix interactions. By binding to α2β1, this compound disrupts downstream signaling pathways, impacting various cellular processes like adhesion, migration, and collagen metabolism. [, , , ]

Q2: How does substrate stiffness influence collagen metabolism in cardiac fibroblasts, and what is the role of this compound in this process?

A2: Studies have shown that cardiac fibroblasts respond to the stiffness of their surrounding environment. Fibroblasts cultured on softer substrates exhibit increased collagen synthesis, potentially as a compensatory mechanism to reinforce the matrix. This response is mediated by α2β1 integrin signaling. Interestingly, inhibiting α2β1 with this compound further enhances collagen production in these cells, suggesting a complex interplay between integrin signaling and substrate stiffness in regulating collagen metabolism. [, ]

Q3: Can you elaborate on the downstream signaling pathways affected by this compound's inhibition of α2β1 integrin?

A3: Research indicates that this compound's blockade of α2β1 integrin impacts the activity of Focal Adhesion Kinase (FAK) and Src kinase, key players in intracellular signaling cascades. These kinases are involved in various cellular responses, including proliferation, survival, and migration. The precise mechanisms by which α2β1 inhibition influences FAK and Src activity, and their subsequent effects on collagen metabolism, require further investigation. [, ]

Q4: Does this compound affect the release of cytokines like interleukin-6 (IL-6) from cardiac fibroblasts?

A4: Yes, studies using N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine have demonstrated that it can influence IL-6 release from cardiac fibroblasts. Notably, the stiffness of the substrate on which these cells are cultured plays a role. Cells on softer substrates release more IL-6, and this effect is dependent on α2β1 integrin. this compound, by inhibiting α2β1, reduces IL-6 release, highlighting the intricate link between integrin signaling, substrate stiffness, and cytokine production in these cells. []

Q5: Are there any known off-target effects or limitations associated with the use of this compound?

A6: While this compound is considered a relatively selective inhibitor of α2β1 integrin, further research is necessary to fully elucidate its potential off-target effects. Determining its specificity profile and potential interactions with other cellular pathways is crucial for understanding its broader biological implications and for guiding future therapeutic applications. []

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